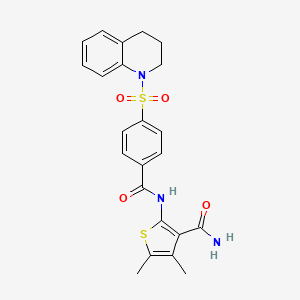

2,4-dichloro-N-(2-methoxy-4-nitrophenyl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a related compound was synthesized in two steps by refluxing N-(2,4-dichlorophenyl)-2-nitrobenzamide with thionyl chloride in dry toluene to afford an intermediate, which was then treated with 2-methyl benzoic acid in the presence of triethyl amine .Molecular Structure Analysis

The molecule displays an E-configuration at the central bond. The dihedral angle between the two substituted phenyl moieties is 30.5°. There is an intramolecular O—H⋯N hydrogen bond in the molecular structure of the title compound .Aplicaciones Científicas De Investigación

Corrosion Inhibition

A study explored the corrosion inhibition efficiency of N-Phenyl-benzamide derivatives, including compounds with methoxy and nitro substituents, on mild steel in acidic environments. The presence of a methoxy group was found to enhance the inhibition efficiency, while a nitro group decreased it. These derivatives adsorb strongly on metal surfaces, forming a protective layer against corrosion. The study combined experimental results with Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations to support the findings (Mishra et al., 2018).

Synthesis and Characterization of Complex Molecules

Another application involves the use of nitro and methoxy-substituted benzamides in the synthesis of complex organic molecules. For instance, the protection of amidinonaphthol through N-protection demonstrated the utility of such compounds in the multiparallel solution phase synthesis of substituted benzamidines, showcasing their role in facilitating the synthesis of potentially pharmacologically active compounds (Bailey et al., 1999).

Molecular Structural Analysis

The structural analysis of molecules similar to 2,4-dichloro-N-(2-methoxy-4-nitrophenyl)benzamide provides insights into their molecular configuration, electronic properties, and potential interactions with biological systems. For example, the crystal structure of 2-Nitro-N-(4-nitrophenyl)benzamide was determined to understand the molecular arrangement and potential application areas (Saeed et al., 2008).

Photocatalytic Oxidation

Research into the photocatalytic oxidation of benzyl alcohol derivatives, including those with methoxy and nitro groups, on titanium dioxide under visible light irradiation, has shown potential applications in environmental cleanup and organic synthesis. These studies highlight the role of specific functional groups in enhancing photocatalytic efficiency (Higashimoto et al., 2009).

Propiedades

IUPAC Name |

2,4-dichloro-N-(2-methoxy-4-nitrophenyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10Cl2N2O4/c1-22-13-7-9(18(20)21)3-5-12(13)17-14(19)10-4-2-8(15)6-11(10)16/h2-7H,1H3,(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKRPQHXGTOCDCX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)C2=C(C=C(C=C2)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10Cl2N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.1 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[[2-(carboxymethylsulfonyl)acetyl]amino]benzoic Acid](/img/structure/B2684263.png)

![N-(2,5-difluorophenyl)-2-{4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}acetamide](/img/structure/B2684264.png)

![N-(6-nitrobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)-2-(p-tolylthio)acetamide](/img/structure/B2684268.png)

![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-(4-fluorophenyl)acetamide](/img/structure/B2684280.png)